[2-(1-Cyano-1-methylethyl)phenyl]boronic acid
CAS No.:
Cat. No.: VC13508305
Molecular Formula: C10H12BNO2
Molecular Weight: 189.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BNO2 |
|---|---|
| Molecular Weight | 189.02 g/mol |
| IUPAC Name | [2-(2-cyanopropan-2-yl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H12BNO2/c1-10(2,7-12)8-5-3-4-6-9(8)11(13)14/h3-6,13-14H,1-2H3 |
| Standard InChI Key | NNWCZBSJIYUHSJ-UHFFFAOYSA-N |
| SMILES | B(C1=CC=CC=C1C(C)(C)C#N)(O)O |
| Canonical SMILES | B(C1=CC=CC=C1C(C)(C)C#N)(O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a phenyl ring with two functional groups:
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Boronic acid (-B(OH)₂) at the 2-position, enabling reversible covalent interactions with diols and nucleophiles.
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1-Cyano-1-methylethyl group (-C(CN)(CH₃)₂) at the adjacent position, introducing steric bulk and electron-withdrawing effects.
This combination reduces the pKa of the boronic acid (estimated ~7.5–8.5) , enhancing its Lewis acidity under physiological conditions compared to simpler phenylboronic acids.
Spectroscopic Characteristics
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¹¹B NMR: A singlet near δ 30 ppm, consistent with tetrahedral boronate species in basic media .
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¹H NMR: Signals for the methylethyl group appear as a singlet at δ 1.4–1.6 ppm (6H, CH₃), with the cyano group causing deshielding of adjacent protons .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves lithium-halogen exchange followed by boronation, as outlined in analogous protocols for 2-cyanophenylboronic acids :
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Substrate Preparation:
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Critical Parameters:
Representative Yield Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Lithiation | 92 | 95 |
| Boronation | 78 | 89 |
| Hydrolysis | 95 | 98 |
Data extrapolated from comparable syntheses .
Reactivity and Applications
Diol Binding Studies
The electron-withdrawing cyano group augments binding affinity for vicinal diols. Comparative studies with isoquinolinylboronic acids demonstrate:
| Compound | Ka (M⁻¹) with D-Glucose | Fluorescence Δ (%) |
|---|---|---|
| 5-Isoquinolinylboronic | 42 | 66 |
| 8-Isoquinolinylboronic | 46 | 72 |
| This derivative | ~35* | ~50* |
Estimated based on electronic effects .
Catalytic Applications
In gold-catalyzed reactions, the boronic acid moiety acts as a transient directing group, facilitating C-H functionalization. For example, in the synthesis of benzofurans:
Pharmaceutical Relevance
The compound’s ability to inhibit serine proteases (e.g., thrombin) stems from reversible covalent binding to active-site residues. Kinetic studies show:
Challenges and Future Directions
Stability Considerations
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Protodeboronation: The electron-deficient aryl ring increases susceptibility to hydrolysis, necessitating anhydrous storage .
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Stereochemical Control: The bulky 1-cyano-1-methylethyl group complicates asymmetric synthesis, requiring chiral auxiliaries or catalysts.
Emerging Opportunities
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